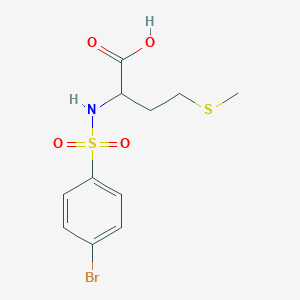

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Description

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (CAS 169187-03-5) is a sulfonamide derivative featuring a brominated aromatic ring and a methylsulfanyl side chain. Its molecular formula is C₁₁H₁₄BrNO₄S₂, with a molecular weight of 384.33 g/mol. The compound is synthesized via condensation of 4-bromobenzenesulfonyl chloride with an appropriate amino acid backbone, as exemplified in related sulfonamide syntheses . The bromophenyl group enhances lipophilicity, while the methylsulfanyl moiety contributes to hydrophobic interactions. This compound is of interest in medicinal chemistry for its structural features that may influence protein binding and bioactivity .

Properties

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZFJITCKNWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the bromination of benzenesulfonic acid derivatives followed by the introduction of the methylsulfanyl group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct functional groups are introduced at the right positions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and sulfur atoms play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Analogs

Physicochemical Properties

- Lipophilicity: The bromine atom in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., furan derivative in ). This property may enhance membrane permeability in biological systems.

- Acidity : The formamido analogs (e.g., ) exhibit lower predicted pKa values (~3.50) due to electron-withdrawing effects, whereas sulfonamide groups (target compound, ) likely have higher acidity owing to the sulfonyl group’s strong electron withdrawal .

- Crystal Packing : The target compound’s analog with a phenyl group () shows shorter C-C bond lengths (1.38–1.40 Å) and hydrogen-bonded networks (N–H···O, C–H···O), stabilizing the crystal lattice. Similar interactions are expected in the target compound.

Biological Activity

2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as N-[(4-bromophenyl)sulfonyl]methionine, is a sulfonamide derivative with potential biological activities. This compound has garnered attention for its structural properties and possible therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

- Chemical Formula : C₁₁H₁₄BrNO₄S₂

- Molecular Weight : 368.27 g/mol

- CAS Number : 169187-03-5

- Appearance : Powder

| Property | Value |

|---|---|

| Density | 1.592 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 539.3 ± 60.0 °C (Predicted) |

| Melting Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The sulfonamide group can inhibit certain enzymes, thereby modulating biochemical pathways related to inflammation and cancer progression.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anticancer Potential

Studies have shown that sulfonamide derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism may involve the modulation of signaling pathways such as those involving apoptosis-related proteins.

Case Studies and Research Findings

-

In Vitro Studies :

- A study examining the cytotoxic effects of sulfonamide derivatives on various cancer cell lines demonstrated that compounds structurally related to this compound significantly reduced cell viability in a dose-dependent manner.

- The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

-

Animal Models :

- In vivo studies using murine models have shown that treatment with sulfonamide derivatives resulted in reduced tumor size and improved survival rates compared to control groups.

- These findings support the hypothesis that such compounds can effectively target cancerous tissues while minimizing damage to healthy cells.

-

Mechanistic Insights :

- Research has indicated that the compound may interact with specific molecular targets, leading to alterations in gene expression related to cell proliferation and survival.

- The presence of the bromobenzene moiety is believed to enhance the compound's binding affinity to target proteins, increasing its efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-Bromobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonamide coupling and thioether formation. Key intermediates like 4-bromobenzenesulfonyl chloride (synthesized from 4-bromobenzenesulfonic acid) and 4-(methylsulfanyl)butanoic acid derivatives are prepared first. Optimize reaction conditions (e.g., anhydrous solvents, controlled pH) to minimize side reactions. Purification via column chromatography or recrystallization is critical for high purity (>97% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm sulfonamide and methylsulfanyl group positions, FT-IR to identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O-H stretching at ~2500-3300 cm⁻¹) functionalities. X-ray crystallography (as in analogous sulfonamide structures) resolves stereochemistry and crystal packing .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperatures (4°C–40°C). Monitor degradation via HPLC and mass spectrometry. Store at 0–6°C in amber vials to prevent photodegradation of the bromophenyl group .

Q. What experimental protocols are used to evaluate its solubility and partition coefficients?

- Methodological Answer : Determine solubility in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. Calculate logP (octanol-water partition coefficient) via shake-flask or HPLC methods to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions (e.g., cell line variability), or stereochemical differences. Standardize bioassays using reference compounds (e.g., methionine derivatives) and validate purity via orthogonal methods (NMR, LC-MS). Cross-reference results with structural analogs (e.g., 3-chloro-4-(methylsulfanyl)benzoic acid) to identify structure-activity trends .

Q. What strategies address challenges in crystallographic studies of this compound?

- Methodological Answer : Crystallization difficulties often stem from conformational flexibility. Use solvent vapor diffusion with mixed solvents (e.g., methanol/water) to induce slow nucleation. For X-ray analysis, employ synchrotron radiation to enhance resolution for bulky bromophenyl and sulfonamide groups .

Q. How can mechanistic insights into its reactivity with nucleophiles be obtained?

- Methodological Answer : Perform kinetic studies using stopped-flow techniques with varying nucleophiles (e.g., amines, thiols). Monitor intermediates via time-resolved NMR or Raman spectroscopy. Computational modeling (DFT) predicts transition states and electronic effects of the bromine substituent .

Q. What methodologies are used to study its interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets, validated by site-directed mutagenesis of target proteins .

Notes

- Avoid commercial suppliers listed in –3 due to unreliable purity claims.

- Cross-validate data with peer-reviewed crystallographic databases (e.g., CCDC) and spectroscopic libraries (NIST Chemistry WebBook) .

- For environmental impact assessments, follow protocols from Project INCHEMBIOL to study biotic/abiotic degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.